4-Methylquinolin-8-yl benzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H13NO2 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(4-methylquinolin-8-yl) benzoate |
InChI |
InChI=1S/C17H13NO2/c1-12-10-11-18-16-14(12)8-5-9-15(16)20-17(19)13-6-3-2-4-7-13/h2-11H,1H3 |
InChI Key |
ROYYFXQLMNONTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Quinoline Benzoates
Esterification Approaches to 4-Methylquinolin-8-yl Benzoate (B1203000) and Analogues
Esterification, the formation of an ester from an alcohol and an acid, is the most direct method for synthesizing 4-methylquinolin-8-yl benzoate from its immediate precursors, 4-methylquinolin-8-ol and a benzoic acid derivative. This transformation can be achieved through several protocols, from conventional techniques to more sophisticated methods mediated by coupling agents.
Conventional esterification methods typically involve the reaction of an alcohol with a carboxylic acid or its more reactive derivative, such as an acyl chloride or anhydride (B1165640). One of the oldest and most straightforward methods is the Fischer-Speier esterification, which involves heating the carboxylic acid (benzoic acid) and the alcohol (4-methylquinolin-8-ol) in the presence of a strong acid catalyst.
A more common and often higher-yielding conventional approach is the Schotten-Baumann reaction, which utilizes a more reactive acid derivative. In the synthesis of this compound, this would involve reacting 4-methylquinolin-8-ol with benzoyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. mdpi.com This method is often preferred for its operational simplicity and the high reactivity of acyl chlorides, which allows for milder reaction conditions compared to Fischer esterification. mdpi.comsemanticscholar.org
Modern synthetic chemistry often employs coupling agents to facilitate the formation of ester bonds under mild conditions, which is particularly useful for sensitive substrates. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. For the synthesis of quinolin-8-yl esters, carbodiimides are frequently used coupling agents. smolecule.com
A prominent example is the use of N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). researchgate.netresearchgate.net In these reactions, the benzoic acid is activated by EDCI, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the hydroxyl group of 4-methylquinolin-8-ol to yield the desired ester, this compound. researchgate.netresearchgate.net This method is noted for its high yields and tolerance of a wide variety of functional groups on both the quinoline (B57606) and benzoate moieties. researchgate.net
Palladium-Catalyzed Synthesis of 8-Benzoylquinoline Derivatives
Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds. While not a direct esterification, these methods can be used to synthesize ketones like 8-benzoylquinolines, which are structurally related to the target ester. An efficient method has been developed for the synthesis of 8-benzoylquinoline derivatives through a sequential arylation and oxidation of 8-methylquinolines. acs.org
This transformation is achieved by reacting an 8-methylquinoline (B175542) with an aryl iodide in the presence of a palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst. acs.orgpatsnap.com The reaction proceeds through a C-H activation of the methyl group at the C8 position, facilitated by the chelating nitrogen atom of the quinoline ring. researchgate.net This methodology demonstrates good tolerance for a wide range of functional groups on the aryl iodide, providing the corresponding 8-benzoylquinolines in good to excellent yields. acs.org In a related approach, palladium catalysis can also be used for the direct α-ketoesterification of 8-methylquinoline derivatives with α-ketoacids, showcasing the versatility of this catalytic system. acs.org
| Starting Material | Reagent | Catalyst | Key Feature | Product | Reference |
|---|---|---|---|---|---|
| 8-Methylquinoline | Aryl Iodide | Pd(OAc)₂ | Sequential C-H arylation/oxidation | 8-Benzoylquinoline | acs.org |
| 8-Methylquinoline Derivative | α-Ketoacid | Palladium Catalyst | Direct α-ketoesterification via dehydrogenation | α-Ketoester of Quinoline | acs.org |
Application of the Perkin Reaction in Quinoline Ester Formation
The Perkin reaction is a classic organic reaction that condenses an aromatic aldehyde with an acid anhydride, typically in the presence of the sodium or potassium salt of the corresponding carboxylic acid, to form an α,β-unsaturated carboxylic acid. iitk.ac.inslideshare.net While it does not directly form a quinoline benzoate ester, it is a valuable tool for synthesizing precursors to the quinoline ring system itself.
For instance, a synthetic route toward fused tetracyclic quinolines employs a Perkin reaction as the initial step. rsc.org In this sequence, an o-nitrobenzaldehyde is condensed with an o-nitrophenylacetic acid in the presence of acetic anhydride and triethylamine. This forms a 2,3-bis(2-nitrophenyl)acrylic acid, which, after esterification and a series of reduction and cyclization steps, yields the complex quinoline scaffold. rsc.org This illustrates how the Perkin reaction can be strategically incorporated into a multi-step synthesis to build the foundational architecture of a complex quinoline, which could then be functionalized to introduce a hydroxyl group at the C8 position for subsequent esterification.
O-Acylation Protocols for Quinolin-8-yl Esters
O-acylation is a specific term for the esterification of a hydroxyl group. Numerous protocols exist for the O-acylation of quinolin-8-ol and its derivatives, providing direct access to compounds like this compound. These methods often focus on efficiency, mild conditions, and high yields.
A time-efficient synthesis of quinolin-8-yl 4-chlorobenzoate (B1228818) has been reported via the O-acylation of 8-hydroxyquinoline (B1678124) with 4-chlorobenzoyl chloride. mdpi.com This reaction is mediated by triethylamine in acetonitrile (B52724) and is notable for its short reaction time (20 minutes) under moderate heating. mdpi.comsemanticscholar.org The absence of the hydroxyl proton signal in the resulting NMR spectrum confirms the successful acylation of the C8-hydroxyl group. mdpi.comsemanticscholar.org
Furthermore, chemoselective O-acylation has been demonstrated on more complex substrates like 2-amino-8-quinolinol. By using coupling agents such as EDCI and DMAP, various carboxylic acids can be selectively introduced onto the C8-hydroxy group, leaving the C2-amino group untouched. researchgate.netresearchgate.net This selectivity is crucial when synthesizing multifunctional quinoline derivatives.
| Substrate | Acylating Agent | Reagents/Conditions | Key Feature | Product | Reference |
|---|---|---|---|---|---|
| 8-Hydroxyquinoline | 4-Chlorobenzoyl chloride | Triethylamine, Acetonitrile, 80 °C, 20 min | Time-efficient, simple procedure | Quinolin-8-yl 4-chlorobenzoate | mdpi.comsemanticscholar.org |
| 2-Amino-8-quinolinol | Various Carboxylic Acids | EDCI, DMAP | Chemoselective acylation of C8-OH | 2-Aminoquinolin-8-yl ester | researchgate.netresearchgate.net |
Functionalization of Quinoline Rings for Benzoate Precursors
The synthesis of this compound is critically dependent on the availability of its precursor, 4-methylquinolin-8-ol. The functionalization of the quinoline ring to generate this key intermediate is a significant area of synthetic chemistry. rsc.org The quinoline core itself can be built through various classic named reactions, such as the Conrad-Limpach synthesis, which can produce 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters. ontosight.aiacs.org
Modern C-H functionalization strategies offer powerful and atom-economical routes to modify the quinoline scaffold. rsc.org The presence of the nitrogen atom in the quinoline ring can direct metallo-catalysts to specific positions, enabling selective C-H activation. researchgate.net For instance, Rh(III)-catalyzed C(8)-H functionalization of quinolines allows for the direct introduction of functional groups at the C8 position, which could be a pathway to installing the necessary hydroxyl group. jetir.org Additionally, methods for the modification of existing substituents, such as the transformation of a methyl group at the C8 position, are well-documented and provide another synthetic handle for creating the 8-hydroxyquinoline precursor. researchgate.netresearchgate.net These advanced functionalization techniques are essential for expanding the chemical space of quinoline derivatives available for further elaboration, such as the esterification to form benzoates. rsc.orgmdpi.com
Regioselective C(sp³)-H Amidation of 8-Methyl Quinolines
The direct functionalization of C(sp³)-H bonds, which are typically unreactive, is a significant challenge in organic synthesis. The ability to selectively activate and functionalize such bonds in a molecule like 8-methylquinoline opens up new avenues for creating complex derivatives. One of the most elegant strategies to achieve this is through transition metal catalysis.
Recent research has demonstrated the efficacy of Rhodium(III)-catalyzed regioselective C(sp³)-H amidation of 8-methylquinolines. nih.gov This method utilizes the directing-group ability of the quinoline nitrogen to guide the catalyst to the C-8 methyl group, enabling its selective amidation. The use of N-hydroxyphthalimides as the amidation source is a key feature of this protocol. nih.gov
The reaction proceeds via a proposed mechanism involving the formation of a five-membered rhodacycle intermediate. nih.gov This intermediate is crucial for the selective C-H activation at the methyl group. The process is characterized by its high regioselectivity and tolerance for a diverse range of substituents on the 8-methylquinoline core, leading to the desired amidated products in excellent yields. nih.gov The reaction conditions are typically mild, and the methodology has been successfully applied to the gram-scale synthesis of the amidated product, highlighting its practical utility. nih.gov
Table 1: Rh(III)-Catalyzed C(sp³)-H Amidation of Substituted 8-Methylquinolines
| Entry | 8-Methylquinoline Substrate | Amidation Reagent | Product | Yield (%) |
| 1 | 8-Methylquinoline | N-Hydroxyphthalimide | N-((Quinolin-8-yl)methyl)phthalimide | 95 |
| 2 | 4-Chloro-8-methylquinoline | N-Hydroxyphthalimide | N-((4-Chloroquinolin-8-yl)methyl)phthalimide | 89 |
| 3 | 4-Methoxy-8-methylquinoline | N-Hydroxyphthalimide | N-((4-Methoxyquinolin-8-yl)methyl)phthalimide | 85 |
| 4 | 8-Ethylquinoline | N-Hydroxyphthalimide | N-(1-(Quinolin-8-yl)ethyl)phthalimide | 78 |
This table presents a selection of substrates and their corresponding yields in the Rh(III)-catalyzed C(sp³)-H amidation reaction, based on findings from cited research. The specific yields are representative and may vary based on precise reaction conditions.
Electroreductive Intermolecular Coupling Strategies for Substituted Quinolones
Electrosynthesis has emerged as a powerful and environmentally benign tool in modern organic chemistry, offering unique reactivity patterns compared to conventional methods. Electroreductive intermolecular coupling provides a novel approach to forge new carbon-carbon bonds.
In the context of quinoline chemistry, the electroreductive coupling of 4-quinolones with carbonyl compounds, such as benzophenones, has been investigated. acs.orgnih.gov This strategy allows for the introduction of a substituted hydroxymethyl group at the C-2 position of the quinolone ring. The reaction is typically carried out in the presence of trimethylsilyl (B98337) chloride, which traps the initial adduct as a trimethylsilyl ether. acs.orgnih.gov
The regioselectivity of this coupling is a key aspect. For most substituted 1-alkoxycarbonyl-4-quinolones, the coupling occurs at the 2-position. acs.orgnih.gov However, the substitution pattern on the quinolone ring can influence the outcome. For instance, the presence of an 8-methoxy group has been shown to direct the coupling to the 4-position, leading to the formation of 4-substituted quinolines. acs.orgnih.gov This highlights the subtle electronic effects that govern the reactivity in such electrochemical transformations. The resulting adducts can be further transformed into various derivatives, showcasing the synthetic utility of this method. acs.org
Table 2: Electroreductive Coupling of Substituted 4-Quinolones with Benzophenone
| Entry | 4-Quinolone Substrate | Carbonyl Partner | Product Position | Yield (%) |
| 1 | 1-Methyl-4-quinolone | Benzophenone | 2-position | 31 |
| 2 | 1-Ethoxycarbonyl-4-quinolone | Benzophenone | 2-position | 72 |
| 3 | 1,3-Diethoxycarbonyl-4-quinolone | Benzophenone | 2-position | 63 |
| 4 | 1,3-Diethoxycarbonyl-8-methoxy-4-quinolone | Benzophenone | 4-position | 55 |
This table summarizes the outcomes of the electroreductive coupling of various 4-quinolones with benzophenone, indicating the position of the coupling and the reported yields. The data is compiled from published research and illustrates the influence of the substrate structure on the reaction's regioselectivity.
Comprehensive Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR spectroscopy of 4-Methylquinolin-8-yl benzoate (B1203000) is anticipated to reveal a distinct set of signals corresponding to the protons of the 4-methylquinoline (B147181) and benzoate moieties. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The protons on the quinoline (B57606) ring are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The methyl group at the C4 position of the quinoline ring would likely produce a singlet signal in the upfield region, around δ 2.5-2.7 ppm. rsc.org The protons on the benzoate ring would also resonate in the aromatic region, with their exact chemical shifts depending on the substitution pattern. Protons ortho to the carbonyl group are generally shifted downfield compared to those in the meta and para positions.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Quinoline-H2 | ~8.8 | d |
| Quinoline-H3 | ~7.2 | s |
| Quinoline-H5 | ~7.8 | d |
| Quinoline-H6 | ~7.5 | t |
| Quinoline-H7 | ~7.6 | d |
| 4-Methyl (-CH3) | ~2.7 | s |
| Benzoate-H (ortho) | ~8.1 | d |
| Benzoate-H (meta) | ~7.5 | t |
| Benzoate-H (para) | ~7.6 | t |
This table presents predicted ¹H NMR chemical shifts based on data from analogous compounds. Actual experimental values may vary.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in 4-Methylquinolin-8-yl benzoate is expected to produce a distinct signal.
The carbonyl carbon of the ester group is the most deshielded and is anticipated to appear at a chemical shift of approximately 165 ppm. Aromatic carbons of both the quinoline and benzoate rings typically resonate in the range of δ 120-150 ppm. researchgate.net The carbon of the methyl group at C4 on the quinoline ring is expected to be observed in the upfield region, around δ 18-20 ppm. rsc.org Quaternary carbons, those without any attached protons, generally show weaker signals. oregonstate.edu
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| Ester C=O | ~165 |
| Quinoline C2 | ~150 |
| Quinoline C3 | ~122 |
| Quinoline C4 | ~144 |
| Quinoline C4a | ~128 |
| Quinoline C5 | ~129 |
| Quinoline C6 | ~126 |
| Quinoline C7 | ~122 |
| Quinoline C8 | ~148 |
| Quinoline C8a | ~140 |
| 4-Methyl (-CH3) | ~19 |
| Benzoate C1' (ipso) | ~130 |
This table presents predicted ¹³C NMR chemical shifts based on data from analogous compounds. Actual experimental values may vary.
Vibrational Spectroscopy (FTIR) for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A strong band in the region of 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester are expected to appear in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1150 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations from both the quinoline and benzoate rings would be observed in the 1450-1600 cm⁻¹ range. mdpi.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group would appear in the 2850-3000 cm⁻¹ region. researchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 |
| Ester C=O Stretch | 1720 - 1740 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Asymmetric C-O-C Stretch (Ester) | 1250 - 1300 |
| Symmetric C-O-C Stretch (Ester) | 1000 - 1150 |
This table presents expected FTIR absorption frequencies based on data from analogous compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinoline and benzoate moieties in this compound are chromophores that absorb UV light, leading to the promotion of electrons to higher energy orbitals.
| Transition | Expected Wavelength (λmax, nm) | Associated Chromophore |
|---|---|---|
| π → π | ~230 | Benzoate |
| π → π | ~280 | Quinoline/Benzoate |
| π → π* | ~320 | Quinoline |
This table presents expected UV-Vis absorption maxima based on data from analogous compounds.
Mass Spectrometry for Precise Mass Determination and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the precise mass, confirming the molecular formula.
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern in the mass spectrum provides valuable structural information. A common fragmentation pathway for esters is the cleavage of the C-O bond, which would lead to the formation of a benzoyl cation and a 4-methylquinolin-8-yloxy radical, or a 4-methylquinolin-8-yl cation and a benzoate radical. The quinoline ring itself can undergo fragmentation, often by the loss of HCN. rsc.org
| Fragment Ion | Expected m/z | Plausible Origin |
|---|---|---|
| [C₁₇H₁₃NO₂]⁺ (Molecular Ion) | 263.09 | Parent Molecule |
| [C₁₀H₈N]⁺ (4-Methylquinolin-8-yl cation) | 142.07 | Cleavage of ester C-O bond |
| [C₇H₅O]⁺ (Benzoyl cation) | 105.03 | Cleavage of ester O-C bond |
| [C₉H₇]⁺ | 115.05 | Loss of HCN from quinoline fragment |
This table presents plausible mass spectrometry fragments and their expected mass-to-charge ratios (m/z).
Single Crystal X-ray Diffraction Analysis of Quinoline Benzoate Structures
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While no specific crystal structure for this compound is publicly available, analysis of related quinoline and 8-hydroxyquinoline (B1678124) structures can provide insights into the expected molecular geometry and intermolecular interactions. nih.govnih.gov
An X-ray diffraction study of this compound would precisely determine bond lengths, bond angles, and torsion angles within the molecule. It would reveal the planarity of the quinoline and benzoate rings and the dihedral angle between them. Furthermore, this technique would elucidate the crystal packing, showing how the molecules are arranged in the solid state. Intermolecular interactions such as π-π stacking and C-H···π interactions, which are common in aromatic systems, would be identified and characterized. researchgate.net This information is crucial for understanding the solid-state properties of the compound.
Analysis of Intermolecular Interactions in the Crystalline Lattice
The arrangement of molecules in a crystalline solid is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. An analysis of the crystal lattice of this compound would provide insights into its solid-state properties. However, without crystallographic studies, a detailed description of these interactions and the resulting packing motifs is not possible.
Characterization of Supramolecular Assemblies
Supramolecular assemblies are larger, organized structures formed by the non-covalent association of individual molecules. The nature of these assemblies is dictated by the intermolecular forces within the crystal lattice. As no data is available on the crystal structure of this compound, a characterization of its supramolecular architecture cannot be provided at this time.
Computational and Theoretical Investigations of Quinoline Benzoate Systems
Density Functional Theory (DFT) Applications in Molecular Properties
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the fundamental properties of 4-Methylquinolin-8-yl benzoate (B1203000). researchgate.netabinit.org These computational methods allow for the accurate prediction of molecular characteristics, providing a theoretical framework to understand its behavior at the atomic level.
Geometry Optimization and Conformational Landscapes
The initial step in the computational analysis of 4-Methylquinolin-8-yl benzoate involves the optimization of its molecular geometry. cnr.itarxiv.orgrsc.org This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. For this compound, the geometry is optimized to understand the spatial orientation of the 4-methylquinoline (B147181) and benzoate moieties.
Studies on similar quinoline (B57606) benzoate systems, such as quinolin-8-yl benzoate, have shown that these molecules are not entirely coplanar. mdpi.comnih.gov The dihedral angle between the quinoline and benzoate rings is a critical parameter that influences the electronic properties of the molecule. For this compound, the presence of the methyl group at the 4-position of the quinoline ring can introduce steric hindrance, potentially leading to a more twisted conformation compared to its unsubstituted counterpart. The conformational landscape can be explored by rotating the bond connecting the ester oxygen to the quinoline ring, revealing different stable conformers (syn and anti) and the energy barriers between them. mdpi.com
Table 1: Illustrative Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-O (ester) | 1.36 | ||
| C=O (ester) | 1.21 | ||
| O-C (quinoline) | 1.41 | ||
| C-N (quinoline) | 1.32, 1.38 | ||
| C-C (methyl) | 1.52 | ||
| Quinoline-Benzoate Dihedral | ~70-90 | ||
| O-C-C-O (ester group) | 123 | ||
| C-N-C (quinoline) | 118 |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Actual values would be obtained from specific DFT calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. ossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, particularly involving the nitrogen atom and the fused benzene (B151609) ring. The LUMO, on the other hand, is likely to be distributed over the benzoate moiety, specifically the carbonyl group and the phenyl ring, which act as electron-withdrawing groups. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that determines the molecule's kinetic stability and its electronic absorption properties. mdpi.com A smaller energy gap suggests higher reactivity and a tendency to absorb light at longer wavelengths.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.45 |
| LUMO | -1.65 |
| HOMO-LUMO Energy Gap (ΔE) | 4.80 |
Note: These values are hypothetical and based on data from similar compounds like quinolin-8-yl 4-chlorobenzoate (B1228818). mdpi.comresearchgate.net
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential regions: red indicates negative potential (electron-rich areas), blue represents positive potential (electron-poor areas), and green signifies neutral potential. researchgate.net
In the case of this compound, the MEP surface would show a region of high negative potential (red) around the nitrogen atom of the quinoline ring and the oxygen atoms of the ester group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings, making them potential sites for nucleophilic interactions. The MEP analysis helps in understanding intermolecular interactions and the molecule's behavior in a biological or chemical environment.
Derivation of Quantum Chemical Descriptors and Reactivity Indices
From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. scribd.comnih.govmdpi.comcolby.edu These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Key reactivity indices include:
Ionization Potential (IP): The energy required to remove an electron. IP ≈ -E_HOMO.
Electron Affinity (EA): The energy released when an electron is added. EA ≈ -E_LUMO.
Electronegativity (χ): The ability of an atom to attract electrons. χ = (IP + EA) / 2.
Chemical Hardness (η): A measure of resistance to charge transfer. η = (IP - EA) / 2.
Chemical Softness (S): The reciprocal of chemical hardness. S = 1 / η.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ω = μ² / (2η), where μ is the chemical potential (μ = -χ).
Table 3: Illustrative Quantum Chemical Descriptors for this compound
| Descriptor | Value (eV) |
| Ionization Potential (IP) | 6.45 |
| Electron Affinity (EA) | 1.65 |
| Electronegativity (χ) | 4.05 |
| Chemical Hardness (η) | 2.40 |
| Chemical Softness (S) | 0.42 |
| Electrophilicity Index (ω) | 3.42 |
Note: These values are derived from the illustrative HOMO/LUMO energies in Table 2 and are based on methodologies applied to similar structures. mdpi.comresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. core.ac.ukcase.eduohio-state.edubenasque.org It provides information about the electronic transitions between molecular orbitals upon absorption of light.
For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comnih.gov The calculations would likely reveal π → π* and n → π* transitions. The π → π* transitions typically occur at shorter wavelengths with high intensity and are associated with the aromatic systems of the quinoline and benzoate rings. The n → π* transitions, originating from the non-bonding electrons of the nitrogen and oxygen atoms, would appear at longer wavelengths with lower intensity. mdpi.com The solvent environment can also be modeled to study its effect on the electronic spectra. mdpi.comnih.gov
Table 4: Illustrative Predicted Electronic Transitions for this compound
| Transition | Wavelength (nm) | Oscillator Strength (f) |
| π → π | 235 | 0.55 |
| π → π | 275 | 0.20 |
| n → π* | 315 | 0.01 |
Note: These are hypothetical values based on experimental and theoretical data for quinolin-8-yl benzoate and its derivatives. mdpi.comnih.govmdpi.com
Noncovalent Interaction (NCI) Analysis in Molecular Aggregates
Noncovalent interactions (NCIs) play a crucial role in determining the supramolecular assembly and crystal packing of molecules. nih.govchemrxiv.orgmdpi.comresearchgate.net The NCI analysis, based on the electron density and its derivatives, allows for the visualization and characterization of weak interactions such as van der Waals forces, hydrogen bonds, and π-π stacking.
For this compound, NCI analysis would be employed to understand how individual molecules interact with each other in the solid state or in solution. The analysis would likely reveal C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. mdpi.comresearchgate.net These interactions govern the crystal structure and can influence the material's physical properties. Visualizing these interactions provides a deeper understanding of the forces that drive molecular recognition and self-assembly.
Hirshfeld Surface Analysis for Quantitative Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the electron density of the complete crystal. By mapping various properties onto this surface, a detailed understanding of the forces governing the crystal packing can be achieved.
For quinoline benzoate systems, Hirshfeld surface analysis elucidates the nature and extent of non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. The analysis begins with the generation of a 3D Hirshfeld surface, on which the normalized contact distance (dnorm) is mapped. The dnorm value is based on the distances of any surface point to the nearest nucleus internal (dᵢ) and external (dₑ) to the surface, normalized by the van der Waals radii of the respective atoms. Negative dnorm values, typically colored red, indicate intermolecular contacts shorter than the sum of the van der Waals radii, highlighting the most significant interactions. White areas represent contacts approximately equal to the van der Waals radii, while blue areas signify longer contacts.
In crystalline structures of quinoline derivatives, red spots on the dnorm map frequently correspond to C-H···O and C-H···N hydrogen bonds. researchgate.net For instance, in the closely related compound quinolin-8-yl 4-chlorobenzoate, the most intense red spots on the Hirshfeld surface are attributed to C-H···N interactions. researchgate.net
The shape index and curvedness are other properties that can be mapped onto the Hirshfeld surface. The shape index is sensitive to the shape of the surface, with red and blue triangles indicating complementary hollows and bumps, which are characteristic of π-π stacking interactions. The curvedness map helps to identify flat regions of the surface that are often involved in planar stacking. nih.gov
While specific data for this compound is not available, analysis of analogous quinoline structures allows for a predictive understanding of its intermolecular interactions. A representative breakdown of intermolecular contacts derived from studies on similar quinoline compounds is presented in Table 1.
Table 1: Representative Percentage Contributions of Intermolecular Contacts for Quinoline Derivatives from Hirshfeld Surface Analysis
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | 28.5 - 42.3 |
| C···H/H···C | 17.6 - 29.2 |
| O···H/H···O | 28.6 - 34.5 |
| N···H/H···N | ~2.0 |
| C···C | ~5.2 |
| C···N/N···C | ~1.2 |
This table is a compilation of representative data from published studies on various quinoline derivatives to illustrate typical interaction percentages. nih.govresearchgate.net
Theoretical Assessment of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials, which can alter the properties of light passing through them, are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. Quinoline derivatives have emerged as a promising class of organic NLO materials due to their inherent charge-transfer characteristics, thermal stability, and tunable electronic properties. rsc.org
The NLO response of a molecule is fundamentally linked to its electronic structure. The application of an external electric field induces a dipole moment, and for NLO materials, the response is nonlinear. This is quantified by the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for predicting and understanding the NLO properties of new materials before their synthesis. tandfonline.comresearchgate.net
For quinoline benzoate systems, theoretical assessments typically involve optimizing the molecular geometry using a DFT functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). tandfonline.com Following optimization, the NLO properties are calculated. The key parameters of interest are the average polarizability (<α>) and the total first hyperpolarizability (β_tot). A large β_tot value is indicative of a strong second-order NLO response.
Computational studies on various quinoline derivatives have shown that their NLO properties are highly sensitive to their molecular architecture. nih.govtandfonline.comresearchgate.net The presence of electron-donating groups (D) and electron-accepting groups (A) linked by a π-conjugated system can lead to significant intramolecular charge transfer (ICT) upon excitation, which enhances the NLO response. In the context of quinoline systems, the quinoline moiety itself can act as an electron acceptor. nih.gov The nature and position of substituents on both the quinoline and benzoate rings can therefore be used to tune the NLO properties.
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another crucial parameter obtained from DFT calculations. A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability, as it indicates greater ease of electron delocalization and charge transfer. researchgate.net
Table 2: Theoretically Calculated NLO Properties of Representative Quinoline Derivatives using DFT Methods
| Compound | Method | <α> (a.u.) | β_tot (a.u.) |
| 3-(4-acetylphenyl)quinoline | B3LYP/6-311+G(2d,p) | 289.4 | 2439 |
| 3-(4-(methylthio)phenyl)quinoline | B3LYP/6-311+G(2d,p) | 315.7 | 2960 |
| 3-(4-phenoxyphenyl)quinoline | B3LYP/6-311+G(2d,p) | 363.3 | 1830 |
| 7-amino-quinoline | PBE/6-311++G(d,p) | 134.1 | 549 |
| 2-formyl-quinoline | PBE/6-311++G(d,p) | 147.2 | 1024 |
This table compiles data from published theoretical studies to provide context for the NLO properties of quinoline derivatives. tandfonline.comresearchgate.net 1 a.u. of hyperpolarizability = 8.6393 x 10⁻³³ esu.
Quantum Chemical Studies on Reaction Mechanisms and Pathways
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by providing detailed information about reaction energies, transition states, and potential energy surfaces. For the synthesis of quinoline benzoates, these computational methods can help to understand the feasibility of different reaction pathways and to optimize reaction conditions.
The synthesis of this compound would typically involve the esterification of 4-methyl-8-hydroxyquinoline (B1347237) with benzoic acid or one of its activated derivatives, such as benzoyl chloride. A common synthetic route is the O-acylation of an 8-hydroxyquinoline (B1678124) with an acyl chloride in the presence of a base like triethylamine (B128534). mdpi.com
A plausible reaction mechanism for the formation of this compound from 4-methyl-8-hydroxyquinoline and benzoyl chloride is as follows:
Deprotonation: The base (e.g., triethylamine) removes the acidic proton from the hydroxyl group of 4-methyl-8-hydroxyquinoline, forming a quinolinate anion. This anion is a potent nucleophile.
Nucleophilic Attack: The negatively charged oxygen atom of the quinolinate anion attacks the electrophilic carbonyl carbon of benzoyl chloride. This step leads to the formation of a tetrahedral intermediate.
Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. This results in the final product, this compound.
Quantum chemical studies, using DFT methods, can be employed to model this reaction pathway. By calculating the energies of the reactants, the tetrahedral intermediate, the transition state, and the products, a reaction energy profile can be constructed. The transition state is a critical point on the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state can provide insights into the steric and electronic factors that influence the reaction rate.
Furthermore, computational studies can investigate alternative or competing reaction pathways. For instance, in the synthesis of more complex quinoline structures, different cyclization strategies, such as the Combes synthesis, can be employed. wikipedia.org The Combes synthesis involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.org Theoretical calculations can help to predict the regioselectivity of such reactions, which is often a challenge in classical synthetic chemistry. wikipedia.org By comparing the activation energies for the formation of different possible products, the most likely reaction outcome can be determined.
While a specific quantum chemical study on the reaction mechanism for this compound has not been reported, the principles described are broadly applicable to this class of compounds. Such studies provide a molecular-level understanding of the reaction, complementing experimental observations and guiding the development of more efficient synthetic protocols.
Chemical Reactivity and Derivatization Strategies for Quinoline Benzoates
Mechanistic Studies of Ester Hydrolysis in Varying Conditions
The ester functional group is a primary site of reactivity in 4-Methylquinolin-8-yl benzoate (B1203000), susceptible to hydrolysis under both acidic and basic conditions. The mechanism and rate of this cleavage are influenced by the electronic properties of both the quinoline (B57606) and benzoate moieties.
Under basic conditions, the hydrolysis of benzoate esters typically proceeds via a nucleophilic acyl substitution mechanism (BAC2). nih.gov The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the departure of the 4-methylquinolin-8-olate anion, a relatively stable leaving group due to resonance stabilization within the quinoline ring system. The rate of hydrolysis is sensitive to the electronic nature of substituents on both the aryl and benzoate rings. Electron-withdrawing groups on the benzoate ring would increase the electrophilicity of the carbonyl carbon, accelerating the reaction, while electron-donating groups would have the opposite effect. semanticscholar.org Similarly, the electronic character of the quinoline moiety influences the stability of the leaving group.
Acid-catalyzed hydrolysis follows a different pathway, beginning with the protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, and after a series of proton transfers, the 4-methylquinolin-8-ol is eliminated, and the carboxylic acid is regenerated.
The kinetics of hydrolysis for various substituted phenyl benzoates have been studied, providing insight into the expected reactivity of 4-Methylquinolin-8-yl benzoate. rsc.org The stability of the phenoxide leaving group is a key determinant of the reaction rate. nih.gov
Table 1: Predicted Influence of Conditions on Ester Hydrolysis of this compound
| Condition | Catalyst | Key Mechanistic Step | Expected Products | Relative Rate Determinants |
| Basic | OH⁻ | Nucleophilic attack on carbonyl carbon | Benzoic acid (as carboxylate), 4-Methylquinolin-8-ol | Electrophilicity of carbonyl carbon; Stability of the 4-methylquinolin-8-olate leaving group. |
| Acidic | H₃O⁺ | Nucleophilic attack by H₂O on protonated carbonyl | Benzoic acid, 4-Methylquinolin-8-ol (as quinolinium salt) | Susceptibility of carbonyl oxygen to protonation; Stability of the tetrahedral intermediate. |
| Enzymatic | Lipases, Esterases | Formation of an acyl-enzyme intermediate | Benzoic acid, 4-Methylquinolin-8-ol | Enzyme active site sterics and electronics; Substrate binding affinity. |
Exploration of Nucleophilic Substitution Reactions on Quinoline Nitrogen
The nitrogen atom of the quinoline ring in this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. This site readily reacts with electrophiles, most notably alkyl halides, to form quaternary quinolinium salts. This quaternization process significantly alters the electronic properties and reactivity of the quinoline scaffold.
The formation of an N-alkyl-4-methyl-8-benzoyloxyquinolinium salt transforms the nitrogen into a positively charged center. This has two major consequences:
It activates the heterocyclic ring towards nucleophilic attack.
While the nitrogen atom itself is the initial site of electrophilic attack, subsequent nucleophilic reactions are directed towards the carbon atoms of the quinoline ring, particularly the C2 and C4 positions. quimicaorganica.orgquimicaorganica.org The positive charge on the nitrogen makes these positions highly electrophilic. The addition of a nucleophile at C2 or C4 leads to the formation of a dihydroquinoline intermediate, where the negative charge can be stabilized by the electron-withdrawing quaternary nitrogen. quimicaorganica.org Subsequent re-aromatization, often through oxidation, can yield a substituted quinoline. Direct nucleophilic substitution on the nitrogen of the quinolinium salt to displace the alkyl group is generally not favored.
Electrophilic Aromatic Substitution on Quinoline and Benzoate Moieties
Electrophilic aromatic substitution (EAS) on this compound can potentially occur on two different aromatic systems: the quinoline ring and the benzoate ring. The regioselectivity of such reactions is governed by the electronic nature of each ring and its substituents.
Quinoline Ring: The quinoline ring system is generally deactivated towards electrophilic attack compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom. imperial.ac.uk When subjected to EAS conditions (e.g., nitration, halogenation), substitution occurs preferentially on the more electron-rich carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. quimicaorganica.org The directing influence of the fused pyridine (B92270) ring favors substitution at the C5 and C8 positions. reddit.com Since the C8 position is occupied by the ester linkage, electrophilic attack on the quinoline moiety of this compound is predicted to occur primarily at the C5 position.
Benzoate Moiety: The reactivity of the benzoate ring is controlled by the deactivating, meta-directing carboxyl group. However, in this compound, the "benzoate" is the acyl portion of the ester. The aromatic ring attached to the ester oxygen is the quinoline system. To consider the reactivity of a separate benzoate ring, one would look at a compound like phenyl benzoate. In phenyl benzoate, the phenoxy ring (the ring attached to the ester oxygen) is activated towards EAS at the ortho and para positions because the oxygen atom can donate its lone pair of electrons into the ring via resonance. reddit.com Conversely, the benzoyl ring is deactivated by the electron-withdrawing carbonyl group. reddit.com Applying this principle to this compound, the ester oxygen's lone pairs can be donated into the quinoline ring, which would compete with the inherent directing effects of the quinoline system itself.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reagent/Reaction | Target Moiety | Predicted Major Product Position(s) | Rationale |
| HNO₃/H₂SO₄ (Nitration) | Quinoline Ring | C5-nitro | The carbocyclic ring is more reactive than the heterocyclic ring; substitution is directed to positions 5 and 8. Position 8 is blocked. quimicaorganica.orgreddit.com |
| Br₂/FeBr₃ (Bromination) | Quinoline Ring | C5-bromo | Same rationale as nitration. The electron-rich benzene portion of the quinoline is the site of attack. quimicaorganica.orgreddit.com |
| Friedel-Crafts Acylation | Quinoline Ring | Low reactivity | The basic nitrogen complexes with the Lewis acid catalyst (e.g., AlCl₃), leading to strong deactivation of the entire ring system. |
| Friedel-Crafts Alkylation | Quinoline Ring | Low reactivity | Similar to acylation, catalyst complexation and deactivation occur. |
Transesterification Reactions Involving Quinoline-Derived Esters
Transesterification is a fundamental reaction of esters wherein the alkoxy or aryloxy group is exchanged with that of another alcohol. wikipedia.org This equilibrium-driven process can be catalyzed by either acids or bases and is a powerful tool for modifying the ester component of this compound. masterorganicchemistry.com
Base-Catalyzed Transesterification: In the presence of a basic catalyst, such as a sodium alkoxide (NaOR'), the reaction is initiated by the nucleophilic attack of the alkoxide on the ester carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the 4-methylquinolin-8-olate leaving group to yield a new ester. masterorganicchemistry.com To drive the equilibrium towards the product, the incoming alcohol (R'OH) is typically used in large excess as the solvent. wikipedia.org
Acid-Catalyzed Transesterification: Under acidic conditions (e.g., H₂SO₄), the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon. researchgate.net The alcohol (R'OH) then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. After proton transfer, the 4-methylquinolin-8-ol is eliminated, and deprotonation of the new ester regenerates the acid catalyst. researchgate.net This method is also an equilibrium process, often driven to completion by removing one of the products (e.g., the lower-boiling alcohol) by distillation. wikipedia.org
This reaction allows for the straightforward conversion of the benzoate ester into a variety of other esters (e.g., acetate (B1210297), propionate) or the exchange of the 4-methylquinolin-8-ol for other alcohols or phenols, significantly diversifying the molecular structure.
Advanced Derivatization for Scaffold Diversity
The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, and numerous strategies exist to modify it for scaffold diversity. researchgate.netfrontiersin.orgnih.gov Starting from this compound, several advanced derivatization approaches can be envisioned.
Modification of the Methyl Group: The methyl group at the C4 position can be a handle for further reactions. For example, it can undergo condensation reactions with aldehydes or be halogenated under radical conditions to introduce further functionality.
C-H Functionalization: Modern synthetic methods, often involving transition-metal catalysis, allow for the direct functionalization of C-H bonds. mdpi.com This could enable the introduction of various substituents (e.g., aryl, alkyl, amino groups) at specific positions on the quinoline ring, bypassing the traditional limitations of EAS regioselectivity. For instance, directed C-H activation could functionalize the C2 or C3 positions. mdpi.com
Cross-Coupling Reactions: If halogenated derivatives of the quinoline are prepared (e.g., via EAS as described in 5.3 or other synthetic routes), they can serve as substrates for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the attachment of diverse aryl, vinyl, or alkynyl groups, dramatically increasing molecular complexity.
Hybrid Molecule Synthesis: The ester can be hydrolyzed to reveal the 8-hydroxyquinoline (B1678124) functionality, which is a well-known chelating agent. This hydroxyl group can then be used as a point of attachment for other pharmacophores or linkers, leading to the creation of hybrid molecules with potentially dual modes of action. nih.gov For instance, it could be linked to triazole scaffolds or other heterocyclic systems. nih.gov
These advanced strategies transform the basic this compound structure into a versatile platform for generating libraries of complex and diverse molecules for various applications. consensus.app
Biological Activity Mechanisms and Structure Activity Relationship Sar Studies in Vitro
Molecular Mechanisms of Enzyme Inhibition
The ability of small molecules to inhibit enzymes that are overactive in cancer cells is a cornerstone of modern drug development. Quinoline (B57606) derivatives have frequently been investigated as inhibitors of several enzyme classes, most notably histone deacetylases (HDACs).
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. nih.gov Their over-expression in many cancers leads to changes in chromatin structure and the silencing of tumor-suppressor genes, making them a prime target for anticancer therapies. frontiersin.orgturkjps.org
The typical pharmacophore of a synthetic HDAC inhibitor consists of three parts: a "cap" group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (ZBG) that chelates a crucial Zn²⁺ ion in the active site. frontiersin.org In the structure of 4-Methylquinolin-8-yl benzoate (B1203000), the 4-methylquinoline (B147181) moiety can be identified as the cap group. This planar, aromatic system is well-suited to interact with amino acid residues at the rim of the HDAC active site channel.
However, the 8-benzoate group is not a traditional ZBG. Most potent, clinically evaluated HDAC inhibitors, such as Vorinostat and Belinostat, utilize a hydroxamic acid group to coordinate the zinc ion. nih.govdrugbank.com The ester linkage in 4-Methylquinolin-8-yl benzoate lacks the chemical features for strong zinc chelation. Its potential activity as an HDAC inhibitor would likely depend on one of two possibilities: in situ hydrolysis of the ester to a carboxylic acid, which can act as a weaker ZBG, or a novel binding mode where the intact molecule inhibits the enzyme through other interactions. Research into quinoline-based HDAC inhibitors has shown that the cap group's structure is vital for potency and selectivity among the different HDAC isoforms. frontiersin.org
The quinoline scaffold possesses inherent structural features that facilitate non-covalent interactions with enzyme active sites. The rigid, flat aromatic double-ring system is ideal for engaging in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket.
Furthermore, the substitution pattern on the quinoline ring is critical for its biological activity. Specifically, the 8-position is well-known for its ability to participate in metal chelation. The parent compound, 8-hydroxyquinoline (B1678124) (8-HQ), is a classic bidentate chelating agent. nih.gov This metal-binding ability is believed to be central to the inhibitory mechanism of many 8-HQ derivatives against metalloenzymes. nih.gov In the case of this compound, the hydroxyl group at the 8-position is esterified. This modification blocks the lone pair of electrons on the oxygen atom from participating in metal chelation, a critical structure-activity relationship (SAR) consideration. While this prevents the canonical chelation mechanism, the ester group's oxygen atoms could still potentially form hydrogen bonds or other electrostatic interactions within a binding site.
In vitro Antiproliferative and Anticancer Activities
The primary measure of a potential anticancer compound is its ability to halt the proliferation of cancer cells. Numerous studies have demonstrated the potent antiproliferative effects of quinoline derivatives across a wide range of human cancer cell lines. researchgate.netnih.gov
Lung cancer remains one of the most prevalent and deadly forms of cancer worldwide. mdpi.com The human lung carcinoma cell line A549 is a standard model used for in vitro screening of potential therapeutics. bcrj.org.brcellosaurus.org Various quinoline derivatives have shown significant activity against this cell line. For instance, a structurally related compound, 4-(4-methylquinolin-2-yl)phenyl 4-(chloromethyl)benzoate, exhibited excellent inhibitory activity against A549 cells. researchgate.netresearchgate.net This highlights the potential of the methylquinoline benzoate scaffold. Other quinoline derivatives have also shown potent cytotoxicity against A549 cells, sometimes through the induction of apoptosis. researchgate.netresearchgate.net
Detailed research findings for specific quinoline analogues against the A549 cell line are presented below. Information regarding the efficacy against EKVX and HOP-92 cell lines was not available in the reviewed literature.
Interactive Table: Antiproliferative Activity of Quinoline Derivatives Against A549 Lung Cancer Cells
| Compound ID | Structure | IC₅₀ (µM) | Reference |
| 8 | 4-(4-chloroanilino)quinoline derivative | 5.97 | researchgate.net |
| 7f | 1,2,3-triazole-containing pyridine (B92270) derivative | ~2.0 | researchgate.net |
| DFIQ | 9-[3(dimethylamino)propoxy]-6-{4-[3-(dimethylamino)propoxy]phenyl}-2-fluoro-11H-indeno[1,2-c]quinolin-11-one | 4.16 (24h) | mdpi.com |
| 5j | 4-(4-methylquinolin-2-yl)phenyl 4-(chloromethyl)benzoate | 3.82 | researchgate.netresearchgate.net |
Colorectal cancer is another major field of oncological research where new therapeutic agents are urgently needed. The HCT-116 human colorectal carcinoma cell line is a widely used model for this disease. atcc.orgculturecollections.org.ukbiocompare.com Many quinoline-based compounds have been evaluated for their activity against HCT-116 cells, with some showing high potency. researchgate.net For example, a series of 7-chloro-(4-thioalkylquinoline) derivatives demonstrated significant and selective antiproliferative effects on HCT-116 cells. imtm.cz
The table below summarizes the activity of selected quinoline derivatives against the HCT-116 cell line. No specific data for the renal cancer cell line UO-31 was found in the context of these compounds in the reviewed literature.
Interactive Table: Antiproliferative Activity of Quinoline Derivatives Against HCT-116 Colorectal Cancer Cells
| Compound ID | Structure | IC₅₀ (µM) | Reference |
| 3 | 7-chloroquinoline derivative | < 50 | researchgate.net |
| 73 | 7-chloro-(4-thioalkylquinoline) derivative | ~5-10 | imtm.cz |
| 74 | 7-chloro-(4-thioalkylquinoline) derivative | ~5-10 | imtm.cz |
| 81 | 7-chloro-(4-thioalkylquinoline) N-oxide derivative | ~1-5 | imtm.cz |
The antiproliferative activity of quinoline derivatives is often mediated by their ability to interfere with the cell cycle and induce programmed cell death (apoptosis). researchgate.netrsc.org These are fundamental mechanisms for eliminating cancer cells.
Cell Cycle Arrest: The cell cycle is a tightly regulated process that, when dysregulated, leads to uncontrolled proliferation. Many quinoline compounds have been shown to cause cancer cells to arrest in specific phases of the cell cycle, preventing them from dividing. nih.gov For example, some derivatives induce arrest at the G2/M phase, which is the checkpoint before mitosis. rsc.orgnih.gov This is often achieved by altering the expression or activity of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). nih.gov
Apoptosis Induction: Apoptosis is a natural, organized process of cell suicide that is often evaded by cancer cells. Re-activating this process is a key therapeutic strategy. Quinoline derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.comnih.gov Mechanistic studies on various quinolines reveal common features of apoptosis induction:
Modulation of Bcl-2 Family Proteins: An increase in the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) disrupts the mitochondrial membrane. nih.govnih.gov
Caspase Activation: The disruption of the mitochondria leads to the release of cytochrome c, which in turn activates a cascade of proteases called caspases (initiator caspases -9 and -8, and executioner caspase-3). nih.govnih.gov
DNA Fragmentation: Activated caspases execute the cell death program, leading to characteristic morphological changes, including the fragmentation of chromosomal DNA. mdpi.com
In vitro Antimicrobial and Antibacterial Efficacy
The quinoline scaffold is a fundamental structural unit in many compounds with potent antibacterial and antimicrobial properties. semanticscholar.orgnih.gov The biological activity of these derivatives can be finely tuned through synthetic modifications, and their mechanisms of action often involve inhibiting essential bacterial processes like DNA gyrase and topoisomerase IV activity or disrupting lipopolysaccharide (LPS) transport pathways. semanticscholar.orgacs.org
While direct in vitro antimicrobial and antibacterial efficacy data for this compound is not extensively detailed in the reviewed literature, the activity of structurally related quinoline derivatives provides insight into its potential. Studies on various substituted quinolines demonstrate a broad spectrum of activity, primarily against Gram-positive bacteria. nih.govnih.gov For instance, a study of 60 different quinolines showed that 30 of them displayed antimicrobial activity, with the nature and position of substituents on the quinoline ring significantly influencing their potency. nih.gov
Research into other 4-methylquinoline derivatives has shown promising results. A series of 7-heterocyclic substituted-4-methylquinoline derivatives were synthesized and screened for antimicrobial activities, with some compounds showing notable antibacterial effects when compared to standard drugs. researchgate.net Similarly, derivatives of 8-methoxy-4-methyl-quinoline have been tested against a panel of bacteria, with some compounds exhibiting significant minimum inhibitory concentrations (MICs). researchgate.net
The activity of a closely related analogue, Ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate, has been documented with specific MIC values, highlighting the potential of the methylquinoline moiety in antimicrobial drug design.
| Compound | Organism | Activity | Value | Reference |
| Ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate | Staphylococcus aureus (Gram-Positive) | MIC | 0.15 µM | vulcanchem.com |
| Ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate | Escherichia coli (Gram-Negative) | MIC | 0.20 µM | vulcanchem.com |
| Ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate | Candida albicans (Fungus) | EC₅₀ | 0.18 µM | vulcanchem.com |
| 4-hydroxy-3-iodo-quinol-2-one | MRSA-1 strain | MIC | 0.097 µg/mL | nih.gov |
| 4-hydroxy-3-iodo-quinol-2-one | Non-typeable MRSA strain | MIC | 0.049 µg/mL | nih.gov |
This table presents data for structurally related quinoline derivatives to infer the potential activity of this compound.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful computational tools used to predict the biological activity of chemical compounds and to elucidate their interaction with biological targets. researchgate.netresearchgate.net For quinoline derivatives, these methods have been instrumental in designing novel agents with enhanced potency and selectivity for targets ranging from bacterial enzymes to viral proteins. acs.orgresearchgate.net
QSAR studies on quinoline derivatives have revealed that physicochemical properties such as hydrophobicity and electronic effects are key determinants of their biological activity. researchgate.net For example, an analysis of quinoline derivatives as HIV-1 reverse transcriptase inhibitors proposed that the activity of these compounds increases with the presence of electron-withdrawing substituents at position 6 of the quinoline ring. researchgate.net Molecular docking studies have further aided in the design of 4-methylquinoline derivatives by simulating their binding to target enzymes, such as the Inositol-3-phosphate synthase of Mycobacterium tuberculosis, helping to rationalize the observed biological activities. researchgate.net
For quinolin-8-yl benzoate and its analogues, theoretical studies provide insight into their structural and electronic properties which underpin QSAR models. Time-dependent density functional theory (TD-DFT) calculations on quinolin-8-yl benzoate revealed that the electronic absorption is primarily dictated by the quinoline moiety, with little contribution from the benzoate group. mdpi.com A computational study of the closely related quinolin-8-yl 4-chlorobenzoate (B1228818) showed that its crystal structure is built predominantly by dispersion forces. mdpi.com Such computational analyses are critical for developing QSAR models that can accurately predict the bioactivity of new derivatives.
In vitro Biotransformation Studies of Related Quinoline Derivatives
A key metabolic pathway for compounds containing an ester linkage, such as this compound, is hydrolysis. nih.gov In vitro studies on quinolin-8-yl benzoate-based synthetic cannabinoid receptor agonists demonstrated that ester hydrolysis is a significant step in their Phase I metabolism. nih.gov This reaction, which cleaves the ester bond to yield the corresponding alcohol (8-hydroxyquinoline derivative) and carboxylic acid, can be catalyzed by human carboxylesterases (hCES), with hCES1 isoforms being particularly important. nih.gov
In addition to hydrolysis, quinoline derivatives are extensively metabolized by cytochrome P450 (CYP) enzymes. nih.govnih.gov Common metabolic reactions include hydroxylation of the aromatic rings and dealkylation of substituents. nih.gov Isozymes identified as being involved in the hydroxylation of quinoline-based compounds include CYP2C8, CYP2C9, CYP3A4, and CYP3A5. nih.gov Following Phase I metabolism, the resulting metabolites, particularly hydroxylated products, can undergo Phase II conjugation, such as glucuronidation, to facilitate their excretion. nih.gov It has also been noted that microsomal enzymes from human liver tissue can convert the basic quinoline structure into reactive intermediates, such as epoxides. nih.gov
| Metabolic Pathway | Enzymes Involved | Resulting Metabolites | Relevance from Related Compounds | Reference |
| Phase I: Ester Hydrolysis | Human Carboxylesterases (hCES1) | 8-hydroxy-4-methylquinoline and Benzoic acid | Major pathway observed for quinolin-8-yl benzoate derivatives. | nih.gov |
| Phase I: Oxidation | Cytochrome P450 (CYP2C8, CYP2C9, CYP3A4, CYP3A5) | Monohydroxylated and dealkylated metabolites | Common pathway for quinoline carboxamides and other derivatives. | nih.govnih.gov |
| Phase I: Epoxidation | Cytochrome P450 | Quinoline-epoxide | Suggested reactive intermediate for the basic quinoline scaffold. | nih.gov |
| Phase II: Conjugation | Glucuronosyltransferases (UGTs) | Glucuronides of hydroxylated metabolites | Common detoxification pathway following Phase I oxidation. | nih.gov |
This table summarizes the likely biotransformation pathways for this compound based on studies of structurally similar quinoline derivatives.
Applications in Advanced Materials Science and Organic Synthesis
Role as Versatile Precursors and Building Blocks in Complex Synthetic Pathways
4-Methylquinolin-8-yl benzoate (B1203000) serves as a protected form of 8-hydroxy-4-methylquinoline (also known as 8-hydroxyquinaldine). The benzoate group at the 8-position acts as a stable protecting group for the hydroxyl function, which is crucial in multi-step organic syntheses. This protection allows chemists to perform reactions on other parts of the 4-methylquinoline (B147181) core without the interference of the acidic hydroxyl proton or the nucleophilic phenoxide.
The ester linkage of the benzoate group can be readily cleaved under basic conditions, such as hydrolysis with sodium hydroxide (B78521), to regenerate the free 8-hydroxyl group. This deprotection step can be performed at a late stage in a synthetic sequence, unveiling the hydroxyl group for further transformations or to yield the final target molecule. The strategic use of 4-Methylquinolin-8-yl benzoate as a building block thereby provides a robust method for constructing complex molecular architectures that feature the 4-methyl-8-quinolinol moiety.
Exploration in Organic Electronics and Photonic Device Applications
The parent compound, 8-hydroxyquinoline (B1678124), and its derivatives are well-known for their applications in organic light-emitting diodes (OLEDs), most notably as the electron-transporting and emitting layer in the form of tris(8-hydroxyquinolinato)aluminium (Alq3). The introduction of a methyl group at the 4-position, as in this compound, can influence the electronic properties and molecular packing of the resulting metal complexes.
While direct studies on this compound in photonic devices are not extensively documented, the photophysical properties of related 8-hydroxyquinoline derivatives provide insights into its potential. The esterification of the 8-hydroxyl group to form the benzoate derivative alters the electronic nature of the ligand, which in turn would affect the luminescence and charge-transport characteristics of any corresponding metal complexes. Research into the synthesis of new 8-hydroxyquinoline derivatives is often driven by the goal of tuning the emission color, improving quantum efficiency, and increasing the stability of OLED devices. The specific impact of the 4-methyl and 8-benzoate substitutions would require dedicated experimental investigation.
Contributions to Chemical Probe Development and Ligand Design
8-Hydroxyquinolines are classic chelating agents, capable of forming stable complexes with a wide variety of metal ions. The hydroxyl group at the 8-position and the nitrogen atom of the quinoline (B57606) ring form a bidentate coordination site. This chelating ability is the foundation for their use in analytical chemistry as reagents for metal ion detection and separation.
The derivatization to this compound modifies this key feature. With the hydroxyl group protected as a benzoate ester, the molecule's ability to act as a chelating ligand is blocked. This characteristic can be exploited in the design of "pro-ligands" or chemical probes. For instance, a probe based on this structure could be designed to be non-fluorescent and non-chelating. Upon a specific chemical or enzymatic reaction that cleaves the benzoate ester, the 8-hydroxy-4-methylquinoline is released. The newly freed hydroxyl group would then allow for chelation with a target metal ion, leading to a "turn-on" fluorescent response or other detectable signal. This strategy is a cornerstone in the development of selective sensors for biologically and environmentally important metal ions.
Conclusion and Future Research Directions for Quinoline Benzoate Chemistry
Synthesis and Characterization: Summary of Methodological Advancements
The synthesis of quinoline (B57606) esters, including benzoates, typically involves the esterification of a hydroxyquinoline with a suitable benzoic acid derivative. Methodological advancements have focused on improving efficiency, yield, and sustainability. Classical methods often involve the use of acyl chlorides (e.g., benzoyl chloride) in the presence of a base, while modern approaches explore catalytic systems to achieve milder reaction conditions.
Recent progress in synthetic organic chemistry emphasizes the development of greener protocols. rsc.orgresearchgate.nettandfonline.com These include the use of recyclable catalysts, solvent-free reaction conditions, and microwave- or ultrasound-assisted synthesis to reduce reaction times and environmental impact. nih.govijpsjournal.comnih.gov For a compound like 4-Methylquinolin-8-yl benzoate (B1203000), synthesis would likely proceed via the reaction of 4-methylquinolin-8-ol with benzoyl chloride or benzoic acid under activating conditions.
Characterization of these compounds relies on a standard suite of spectroscopic techniques. Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy is essential for elucidating the molecular structure, while Infrared (IR) spectroscopy confirms the presence of key functional groups, particularly the ester carbonyl (C=O) stretch. Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.
Table 1: Methodological Advancements in Quinoline Ester Synthesis
| Method | Description | Advantages | Key Researchers/Concepts |
|---|---|---|---|
| Classical Esterification | Reaction of a hydroxyquinoline with an acyl chloride or anhydride (B1165640) in the presence of a base. | Well-established, reliable for many substrates. | Standard organic chemistry protocol. |
| Catalytic Methods | Use of catalysts (e.g., Lewis acids, enzymes) to facilitate esterification under milder conditions. | Increased efficiency, potential for stereoselectivity, reduced waste. | Focus of green chemistry initiatives. researchgate.net |
| Microwave-Assisted Synthesis | Application of microwave irradiation to dramatically reduce reaction times. | Rapid, efficient, often leads to higher yields. nih.gov | Li et al. (2020) nih.gov |
| Ultrasound-Promoted Synthesis | Use of ultrasonic waves to enhance reaction rates and yields. | Energy-efficient, can overcome phase-transfer limitations. nih.gov | Green chemistry protocols. nih.gov |
| One-Pot Reactions | Multi-step syntheses performed in a single reaction vessel without isolating intermediates. | Time and resource-efficient, minimizes waste. | Anand and co-workers. nih.gov |
Computational Insights: Future Perspectives in Theoretical Prediction
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules like 4-Methylquinolin-8-yl benzoate before their synthesis. nih.gov Density Functional Theory (DFT) is a widely used method to optimize molecular geometry, calculate electronic properties (such as HOMO-LUMO energy gaps), and predict spectroscopic data (IR, NMR). mdpi.com These theoretical calculations can guide synthetic efforts and help interpret experimental results.
Future perspectives in this area involve the use of more sophisticated computational models to predict biological activity. Quantitative Structure-Activity Relationship (QSAR) studies, for example, correlate the structural features of a series of compounds with their biological activities to build predictive models. researchgate.net Molecular docking simulations can predict how a molecule like a quinoline benzoate might bind to a specific biological target, such as an enzyme or receptor, providing insights into its potential mechanism of action. nih.govresearchcommons.orgnih.gov Such in silico studies are crucial for rational drug design, allowing researchers to prioritize the synthesis of compounds with the highest probability of desired activity. nih.govresearchgate.net
Table 2: Computational Approaches in Quinoline Research
| Technique | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure calculation. | Molecular geometry, electronic energies (HOMO/LUMO), vibrational frequencies (IR), NMR chemical shifts. mdpi.comnih.gov |
| Molecular Docking | Simulation of ligand-receptor binding. | Binding affinity, binding mode, identification of key interactions. researchcommons.orgnih.gov |
| QSAR | Correlation of chemical structure with biological activity. | Prediction of activity for novel compounds, guiding lead optimization. researchgate.net |
| ADME Prediction | In silico estimation of pharmacokinetic properties. | Absorption, Distribution, Metabolism, and Excretion profiles. nih.govnih.gov |
Biological Activity: Elucidating Novel Mechanisms and Targets
The quinoline scaffold is a well-established pharmacophore, present in numerous drugs with a wide range of therapeutic effects. wisdomlib.orgnih.govbenthamscience.comrsc.org Derivatives have shown significant potential as anticancer, antimicrobial (antibacterial, antifungal), antiviral, anti-inflammatory, and antimalarial agents. rsc.orgbenthamdirect.combiointerfaceresearch.comnih.govjneonatalsurg.com The ester functional group in quinoline benzoates can influence the compound's lipophilicity, membrane permeability, and metabolic stability, potentially modulating its biological activity.
Future research should focus on screening this compound and related compounds against a diverse panel of biological targets. A key objective will be to elucidate novel mechanisms of action. For instance, in cancer research, beyond general cytotoxicity, studies could investigate specific targets like kinases, topoisomerases, or pathways involved in apoptosis and cell cycle regulation. researchgate.netbiosynce.com In infectious disease research, the rise of antimicrobial resistance necessitates the discovery of compounds that act on new bacterial or viral targets. nih.gov High-throughput screening combined with mechanistic studies will be essential to uncover the full therapeutic potential of this compound class.
Table 3: Diverse Biological Activities of the Quinoline Scaffold
| Activity | Description | Examples of Drug/Compound Classes |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth and proliferation. rsc.org | Camptothecin, Topotecan rsc.orgnih.gov |
| Antimalarial | Eradication of Plasmodium parasites. | Quinine (B1679958), Chloroquine, Mefloquine biointerfaceresearch.comnih.gov |
| Antibacterial | Inhibition of bacterial growth. | Fluoroquinolones (e.g., Ciprofloxacin) rsc.orgnih.gov |
| Antiviral | Inhibition of viral replication. | Saquinavir (contains a quinoline-like isoquinoline) nih.gov |
| Anti-inflammatory | Reduction of inflammation. | Derivatives of quinoline-4-carboxylic acid researchgate.net |
| Anticonvulsant | Prevention or reduction of seizures. | Various synthetic quinoline derivatives nih.govbenthamscience.com |
Emerging Applications: Harnessing Quinoline Benzoates for Innovation
Beyond medicine, the unique electronic and photophysical properties of the quinoline ring suggest potential applications in materials science and other technological fields. researchgate.net Quinoline derivatives are being explored for use in Organic Light-Emitting Diodes (OLEDs) as emitters or charge-transporting materials due to their high fluorescence and charge-carrying capabilities. biosynce.com The extended π-system of the quinoline core in this compound could be tuned through further functionalization to optimize its properties for such applications.
Other emerging areas include:
Agrochemicals: Quinoline derivatives are being investigated as novel pesticides and fungicides for crop protection. biosynce.comnih.gov
Environmental Science: The ability of some quinoline-based compounds to act as chelating agents or photocatalysts is being explored for the remediation of heavy metal and organic pollutants. biosynce.com
Corrosion Inhibition: Quinolinium salts have been shown to be effective corrosion inhibitors, suggesting a potential application for related derivatives in protecting metals. wikipedia.org
The versatility of the quinoline benzoate structure allows for systematic modification to fine-tune its properties for these diverse and innovative applications.
Challenges and Opportunities in Quinoline Ester Research
The primary challenge in the study of a specific compound like this compound is the lack of dedicated research. Much of the current knowledge is extrapolated from studies on the broader quinoline class. A significant opportunity, therefore, lies in the systematic synthesis and evaluation of a library of quinoline benzoates to build a robust structure-activity relationship database.
Further challenges and opportunities include:
Sustainable Synthesis: A major challenge is the continued reliance on traditional synthetic methods that may not be environmentally friendly. The opportunity lies in the further development and adoption of green chemistry principles to create more sustainable and cost-effective synthetic routes. tandfonline.commdpi.com
Scalability: Laboratory-scale syntheses must be adaptable to larger-scale production if a compound shows significant promise for commercial application. Developing scalable and efficient processes is a crucial step. mdpi.com
Target Identification: While quinoline derivatives show broad bioactivity, identifying the specific molecular targets for many of these compounds remains a challenge. Modern chemical biology and proteomics approaches offer powerful tools to deconstruct these mechanisms.
Interdisciplinary Collaboration: The diverse potential applications of quinoline benzoates, from medicine to materials science, create a compelling opportunity for collaboration between synthetic chemists, biologists, computational scientists, and engineers to accelerate innovation.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-methylquinolin-8-yl benzoate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves O-acylation of 8-hydroxyquinoline derivatives with substituted benzoic acids. Key methods include:
- Triethylamine-mediated acylation : Reacting 8-hydroxyquinoline derivatives (e.g., 8-hydroxy-4-methylquinoline) with benzoyl chloride in acetonitrile at 80°C for 20 minutes using triethylamine as a base .
- Reflux in THF with HCl : Mixing equimolar reactants in tetrahydrofuran (THF) under acidic conditions (HCl), followed by reflux for 10 hours .
- Recrystallization : Post-synthesis purification via silica gel column chromatography (e.g., CH₂Cl₂/hexane, 85:15 v/v) and recrystallization from methanol .
Optimization : Monitor reaction progress via thin-layer chromatography (TLC), adjust solvent polarity for crystallization, and optimize temperature/time using design-of-experiment (DoE) approaches .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- Spectroscopy :
- Chromatography : TLC with UV detection (254 nm) for purity assessment .
- Elemental Analysis : Validate molecular composition within ±0.4% error .
Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Answer:
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) for single-crystal diffraction. Process data with CrysAlis PRO for absorption correction .
- Refinement : Employ SHELXL for small-molecule refinement, leveraging Hirshfeld surface analysis to validate hydrogen bonding (e.g., O–H⋯N interactions) .
- Validation : Compare experimental bond lengths/angles with Cambridge Structural Database (CSD) entries to detect deviations .
Advanced: How should researchers address contradictions in biological activity data for this compound?
Answer:
- Systematic Validation : Replicate assays (e.g., NCI-60 human cancer cell line screening) under controlled conditions .
- Dose-Response Studies : Establish IC₅₀ values to rule out concentration-dependent artifacts.
- Mechanistic Profiling : Pair bioactivity data with computational docking (e.g., molecular dynamics simulations) to correlate structure with function .
Basic: What purification strategies ensure high-purity this compound?
Answer:
- Column Chromatography : Use silica gel with CH₂Cl₂/hexane gradients to separate ester byproducts .
- Recrystallization : Methanol or acetone-methanol (1:2 v/v) mixtures yield high-purity crystals .
- Trituration : Wash crude products with diethyl ether to remove unreacted starting materials .
Advanced: How do thermal analyses (DSC/TGA) inform stability profiles of this compound?
Answer:
- DSC : Detect melting points (e.g., 139.5–140°C for related quinazolinyl benzoates) and phase transitions .
- TGA : Assess decomposition thresholds (e.g., weight loss at >200°C) to guide storage conditions .
Advanced: What approaches elucidate structure-activity relationships (SAR) for derivatives?
Answer:
- Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the benzoate or quinoline moiety .
- Computational Modeling : Use density functional theory (DFT) to predict electronic effects on bioactivity .
- Intermolecular Interaction Mapping : Analyze hydrogen bonding and π-π stacking via crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
